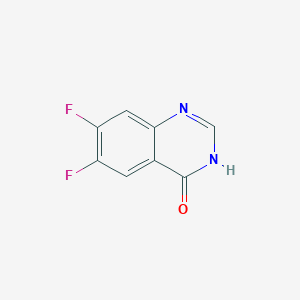

6,7-Difluoroquinazolin-4-ol

Vue d'ensemble

Description

6,7-Difluoroquinazolin-4-ol is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinazolin-4-ol typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with fluorinating agents. One common method includes the use of N-Boc-piperazine and potassium carbonate in ethanol, followed by deprotection with hydrochloric acid in dioxane . The reaction conditions often involve room temperature stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Difluoroquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like iodine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

6,7-Difluoroquinazolin-4-ol has been investigated for its potential as an anticancer agent due to its structural similarities to known kinase inhibitors. Research indicates that derivatives of quinazolin-4-ol exhibit activity against various cancer cell lines, particularly those resistant to conventional therapies. For example, compounds based on the 6,7-difluoroquinazoline scaffold have shown low micromolar efficacy against chordoma cell lines, which are notoriously difficult to treat .

Kinase Inhibition

The compound has been tested as a part of a broader exploration of kinase inhibitors. It is structurally related to other successful inhibitors such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The 6,7-difluoro substitution enhances its binding affinity and selectivity towards specific kinases, making it a candidate for further development in targeted cancer therapies .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an important intermediate. Its functional groups allow for further modification and derivatization, facilitating the synthesis of more complex pharmacophores. This capability is crucial in drug discovery processes where structure-activity relationship (SAR) studies are conducted to optimize the efficacy and safety profiles of new compounds .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor properties of various quinazoline derivatives, including this compound. The compound exhibited significant cytotoxicity against U-CH1 and U-CH2 chordoma cell lines with IC50 values indicating potent activity. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .

Case Study 2: Kinase Targeting

Another investigation focused on optimizing the 4-anilinoquin(az)oline scaffold for improved EGFR inhibition. The study found that introducing fluorine atoms at specific positions (such as in this compound) significantly enhanced the compound's potency against resistant cell lines. This underscores the strategic role of fluorine substitution in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 6,7-Difluoroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyquinazoline: Another quinazolinone derivative with hydroxyl groups at the 4 position.

6,7-Dichloroquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of fluorine.

Quinazolin-4(3H)-one: The parent compound without any substituents.

Uniqueness

6,7-Difluoroquinazolin-4-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Activité Biologique

6,7-Difluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8H5F2N3O. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable compound in drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting kinases that are crucial for cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound effectively inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by targeting BCL6, a transcriptional repressor involved in lymphomagenesis. The compound was shown to induce apoptosis in these cells at nanomolar concentrations, suggesting its potential as a therapeutic agent for BCL6-driven malignancies . -

Antiviral Properties :

Research indicated that this compound could inhibit the replication of certain viruses by interfering with their enzymatic processes. This was particularly noted in studies involving influenza virus models where the compound reduced viral load significantly . -

Immunological Effects :

Activation of Toll-like receptor 8 (TLR-8) by this compound was observed to enhance the production of pro-inflammatory cytokines such as IL-12 and TNF-alpha. This suggests its potential use as an immunomodulatory agent in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-Difluoroquinazolin-4-ol?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 4-chloro-6,7-dimethoxyquinazoline can react with fluorinated anilines under reflux in isopropanol with a base like N,N-diisopropylethylamine (DIPEA). After heating (e.g., 90°C for 2 hours), the product is purified via combi-flash column chromatography using gradients of ethyl acetate/heptane . Fluorine substituents are introduced either during quinazoline ring formation or via post-synthetic modifications using fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid pinacol ester) under Suzuki coupling conditions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Use DMSO-d6 to resolve fluorine-coupled splitting patterns. For example, aromatic protons in fluorinated quinazolines show distinct coupling (e.g., δ 7.35–8.80 ppm in 1H NMR) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 378.1 [M+1]+ for analogous compounds) and fragmentation patterns .

- TLC : Monitor reaction progress using ethyl acetate/heptane solvent systems (Rf ~0.3–0.5) .

Q. How do solubility and stability of this compound influence experimental design?

- Methodological Answer : The compound is polar due to fluorine and hydroxyl groups, making it soluble in DMSO or DMF but poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (e.g., 25–90°C) are critical. Store at 0–6°C in anhydrous conditions to prevent hydrolysis of fluorine substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Catalyst : Use DIPEA or K2CO3 to deprotonate amines and enhance nucleophilicity .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while isopropanol reduces side reactions .

- Temperature : Heating at 90–140°C accelerates ring closure but requires controlled reflux to avoid decomposition .

- Purification : Gradient column chromatography (0–15% EtOAc/heptane) resolves regioisomers .

Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated quinazoline derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare 19F NMR shifts (if available) to confirm fluorine positions .

- Analyze LCMS isotopic patterns (e.g., bromine/fluorine signatures) .

- Replicate synthesis under standardized conditions (e.g., 2-hour reflux in isopropanol) to isolate batch-specific impurities .

Q. What strategies mitigate regioselectivity challenges during fluorine substitution on the quinazoline core?

- Methodological Answer :

- Directing Groups : Use methoxy or nitro groups at specific positions to guide fluorine introduction .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before fluorination .

- Microwave Synthesis : Enhances regiocontrol in Suzuki-Miyaura couplings with fluorinated boronic acids .

Q. How can researchers analyze and minimize byproducts in this compound synthesis?

- Methodological Answer :

Propriétés

IUPAC Name |

6,7-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQZTVZUFJDYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440690 | |

| Record name | 4-hydroxy-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205259-37-6 | |

| Record name | 4-hydroxy-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.